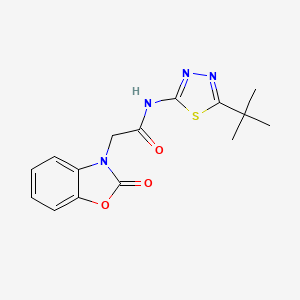![molecular formula C19H20FNO2 B5548571 2-fluoro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5548571.png)
2-fluoro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluoro-benzamide derivatives are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The introduction of fluorine atoms into benzamide structures can profoundly affect their chemical, physical, and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.
Synthesis Analysis
The synthesis of fluoro-benzamide derivatives often involves the amide coupling of a fluoro-substituted benzoic acid with an amine. For example, a practical method for synthesizing CCR5 antagonists involved esterification, Claisen type reaction, and Suzuki−Miyaura reaction followed by hydrolysis and amidation steps, showcasing the complexity and specificity of synthesizing functionalized benzamides (Ikemoto et al., 2005).
Molecular Structure Analysis
X-ray crystallography is a common tool for determining the molecular structure of fluoro-benzamide derivatives, revealing details such as bond lengths, angles, and molecular conformation. The structure-activity relationships (SAR) can be studied to understand the impact of molecular modifications on biological activity and physicochemical properties.
Chemical Reactions and Properties
Fluoro-benzamides participate in various chemical reactions, including nucleophilic substitution, due to the presence of the fluorine atom. The electronic effects of fluorine can influence the reactivity and interaction with biological targets. For instance, nucleophilic vinylic substitution (S(N)V) reactions were explored for synthesizing 2-fluoro-1,4-benzoxazines and benzoxazepin-5-ones, demonstrating the synthetic versatility of fluoro-containing enamides (Meiresonne et al., 2015).
Aplicaciones Científicas De Investigación
Histone Deacetylase Inhibition
2-fluoro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide analogs, like MS-27-275, have been studied for their ability to inhibit histone deacetylase (HDA). This compound showed marked in vivo antitumor activity against various human tumor cell lines, suggesting potential use in cancer chemotherapy (Saito et al., 1999).
Building Blocks in Medicinal Chemistry
Fluorinated benzamides are valuable as building blocks in medicinal chemistry. For instance, 3-amino-4-fluoropyrazoles, synthesized from monofluorinated enaminoketones, offer functional groups that allow further development of medicinal compounds (Surmont et al., 2011).
Palladium-Catalyzed Ortho-Fluorination
In the field of organic synthesis, palladium-catalyzed ortho-fluorination using triflamide-protected benzylamines is a significant application. This process involves N-fluoro-2,4,6-trimethylpyridinium triflate as the F(+) source and is crucial in medicinal chemistry and synthesis (Wang et al., 2009).
Histamine H3 Receptor Antagonists
Certain benzamide derivatives have been found effective as histamine H3 receptor antagonists. These compounds showed good in vitro affinity for the receptor and desirable pharmacokinetic properties, making them potential candidates for treating related disorders (Gao et al., 2015).
Synthesis of Fluorinated Heterocyclic Compounds
2-Fluoroacrylic building blocks derived from benzamides have been used in synthesizing various fluorine-bearing heterocyclic compounds. These compounds play a significant role in developing new pharmaceuticals and organic materials (Shi et al., 1996).
Imaging of Brain Receptors
Fluorinated benzamide derivatives have been utilized in imaging brain receptors in Alzheimer's disease patients. For example, a selective serotonin 1A receptor molecular imaging probe was used for quantifying receptor densities, providing insights into the disease's pathology (Kepe et al., 2006).
Propiedades
IUPAC Name |
2-fluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2/c20-17-9-5-4-8-16(17)18(22)21-14-19(10-12-23-13-11-19)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMBBVHNRHGNOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=CC=C2F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-6-{[(2S)-2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5548488.png)

![N-{1-[({[4-(aminosulfinyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-chlorobenzamide](/img/structure/B5548504.png)

![N'-[(2-methyl-3-thienyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5548525.png)
![4,4-difluoro-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-L-prolinamide dihydrochloride](/img/structure/B5548533.png)
![2-(dimethylamino)-2-(4-methylphenyl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B5548538.png)
![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5548541.png)
![5-isobutyl-1'-(pyrazin-2-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5548550.png)
![4-methyl-2-{2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5548552.png)
![5-(4-tert-butylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5548562.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5548570.png)
![ethyl 5-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5548578.png)
![5-(3-chlorophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5548583.png)